molecular formula C20H19N3O B10993553 N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide

N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide

Cat. No.: B10993553
M. Wt: 317.4 g/mol
InChI Key: HUEBVNZGCOXULH-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide is a synthetic organic compound featuring an indole moiety Indole derivatives are significant in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide typically involves the coupling of indole derivatives. One common method is the reaction between 1-methylindole-4-carboxylic acid and 2-(1H-indol-1-yl)ethylamine. This reaction is often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or sulfonated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide is used as a building block for synthesizing more complex molecules. Its indole structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Indole derivatives are known for their roles in neurotransmission and as ligands for various receptors.

Medicine

In medicine, research focuses on its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, it can be used in the synthesis of dyes, pigments, and other materials where indole derivatives are required.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, enzymes, and proteins, modulating their activity. This binding can influence signaling pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: Another indole derivative with significant biological activity.

    Serotonin: A neurotransmitter with an indole structure.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.

Uniqueness

N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-1-methylindole-4-carboxamide

InChI

InChI=1S/C20H19N3O/c1-22-12-10-16-17(6-4-8-19(16)22)20(24)21-11-14-23-13-9-15-5-2-3-7-18(15)23/h2-10,12-13H,11,14H2,1H3,(H,21,24)

InChI Key

HUEBVNZGCOXULH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NCCN3C=CC4=CC=CC=C43

Origin of Product

United States

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